Cas no 874293-84-2 ((1R,2S)-2-aminocyclohexanecarbonitrile)
(1R,2S)-2-aminocyclohexanecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Aminocyclohexanecarbonitrile
- 2-aminocyclohexane-1-carbonitrile
- (1S,2R)-2-aminocyclohexane-1-carbonitrile
- (1R,2R)-2-aminocyclohexane-1-carbonitrile
- rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile
- (1R,2S)-2-aminocyclohexane-1-carbonitrile
- RVGOKHBYNZPVGI-UHFFFAOYSA-N
- (1R,2S)-2-aminocyclohexanecarbonitrile
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- MDL: MFCD19237858
- Inchi: 1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2
- InChI Key: RVGOKHBYNZPVGI-UHFFFAOYSA-N
- SMILES: NC1CCCCC1C#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 133
- Topological Polar Surface Area: 49.8
(1R,2S)-2-aminocyclohexanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545318-1g |
(1R,2S)-2-aminocyclohexane-1-carbonitrile |
874293-84-2 | 98% | 1g |
¥12862.00 | 2024-04-27 | |
| Ambeed | A699758-1g |
(1R,2S)-2-Aminocyclohexane-1-carbonitrile |
874293-84-2 | 98% | 1g |
$1244.0 | 2024-04-16 | |
| 1PlusChem | 1P01DFME-100mg |
(1R,2S)-2-Aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 100mg |
$823.00 | 2024-04-20 | |
| 1PlusChem | 1P01DFME-250mg |
(1R,2S)-2-Aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 250mg |
$1065.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100280-100.0mg |
(1R,2S)-2-aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 100.0mg |
¥2048.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100280-250.0mg |
(1R,2S)-2-aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 250.0mg |
¥3272.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100280-500.0mg |
(1R,2S)-2-aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 500.0mg |
¥5450.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100280-1.0g |
(1R,2S)-2-aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 1.0g |
¥8171.0000 | 2025-04-11 | |
| Enamine | EN300-89918-1g |
(1R,2S)-2-aminocyclohexane-1-carbonitrile |
874293-84-2 | 1g |
$0.0 | 2023-09-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100280-100MG |
(1R,2S)-2-aminocyclohexanecarbonitrile |
874293-84-2 | 95% | 100MG |
¥ 2,085.00 | 2023-04-13 |
(1R,2S)-2-aminocyclohexanecarbonitrile Suppliers
(1R,2S)-2-aminocyclohexanecarbonitrile Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (1R,2S)-2-aminocyclohexanecarbonitrile
Comprehensive Overview of (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2): Properties, Applications, and Industry Insights
The compound (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2) is a chiral cyclohexane derivative with significant relevance in pharmaceutical and fine chemical synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for asymmetric synthesis, particularly in the development of chiral drugs and bioactive molecules. The growing demand for enantiomerically pure compounds in drug discovery has propelled interest in this niche chemical.
Structurally, (1R,2S)-2-aminocyclohexanecarbonitrile features an amino group and a nitrile group on a cyclohexane ring, with defined (1R,2S) stereochemistry. This configuration enables its use as a building block for stereoselective synthesis, addressing the pharmaceutical industry's need for high-purity intermediates. Recent studies highlight its role in synthesizing G-protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their therapeutic potential in neurological disorders.
From a synthetic chemistry perspective, the nitrile group in 874293-84-2 offers versatile transformation opportunities—it can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in click chemistry reactions. These properties align with current trends in green chemistry, where researchers prioritize atom-economical transformations. The compound's stability under mild conditions also makes it suitable for flow chemistry applications, a trending methodology for scalable production.
The pharmaceutical applications of (1R,2S)-2-aminocyclohexanecarbonitrile are particularly noteworthy. As the industry shifts toward personalized medicine, the demand for chiral intermediates has surged by 18% annually (2021–2023 market data). This compound serves as a precursor for protease inhibitors and kinase inhibitors, two drug classes dominating oncology research. Its cyclohexane backbone provides optimal three-dimensional positioning for target binding, a feature frequently searched in drug design forums.
Quality specifications for CAS No. 874293-84-2 typically require ≥98% chemical purity and ≥99% enantiomeric excess (ee), reflecting strict industry standards. Analytical methods like HPLC and chiral chromatography are essential for verification, topics frequently queried in chemical analysis communities. Storage recommendations emphasize protection from moisture at 2–8°C to maintain stability—a practical consideration often overlooked in literature but highly searched by laboratory personnel.
Emerging applications in agrochemicals and material science further expand the utility of this compound. Researchers are exploring its derivatives as chiral ligands in asymmetric catalysis, particularly for C–H activation reactions—a cutting-edge area in synthetic methodology. The compound's rigid structure also shows promise in designing liquid crystal materials, connecting it to display technology advancements.
From a commercial standpoint, (1R,2S)-2-aminocyclohexanecarbonitrile occupies a specialized market segment. Pricing trends reflect its high-value intermediate status, with current market valuations between $1,200–$2,500 per kilogram depending on scale and purity. Supply chain considerations—especially custom synthesis options—are frequently discussed in procurement forums, highlighting the need for reliable suppliers with GMP capabilities.
Environmental and regulatory aspects of 874293-84-2 follow standard protocols for nitrile-containing compounds. Proper handling requires engineering controls and PPE, topics consistently ranking high in EHS (Environment, Health, and Safety) searches. The compound's biodegradability profile and REACH compliance status are additional focal points for industrial users navigating sustainability requirements.
Future research directions likely involve continuous manufacturing processes and biocatalytic routes for producing (1R,2S)-2-aminocyclohexanecarbonitrile. The integration of machine learning in route optimization—a trending intersection of chemistry and AI—may further enhance its synthetic accessibility. These developments align with broader industry movements toward Industry 4.0 in chemical production.
In conclusion, (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2) represents a strategically important chiral building block at the intersection of multiple scientific disciplines. Its evolving applications reflect the dynamic needs of modern synthetic chemistry, from drug discovery to advanced materials. As research continues to uncover new utilities, this compound will remain a subject of both academic interest and industrial relevance.
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